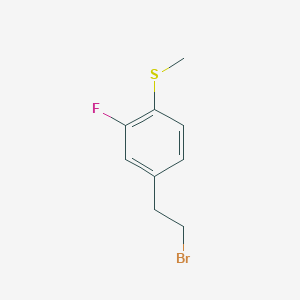![molecular formula C13H15NO2Si B14178401 Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane CAS No. 922528-75-4](/img/structure/B14178401.png)
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butenynyl chain, which is further substituted with a nitrophenyl group. This compound is notable for its unique structural features, which include multiple bonds and aromaticity, making it a subject of interest in various fields of chemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane typically involves the coupling of a trimethylsilyl-substituted alkyne with a nitrophenyl-substituted alkene. This process can be achieved through various methods, including:
Sonogashira Coupling: This method involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide in the presence of a copper co-catalyst.
Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry and large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted silanes.
科学研究应用
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity due to the presence of the nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane exerts its effects is largely dependent on its chemical structure. The nitrophenyl group can interact with various molecular targets, potentially inhibiting or activating specific pathways. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Trimethyl[4-(4-methylphenyl)but-3-en-1-yn-1-yl]silane: Similar structure but with a methyl group instead of a nitro group.
Trimethyl[4-(4-chlorophenyl)but-3-en-1-yn-1-yl]silane: Contains a chlorine atom instead of a nitro group.
Uniqueness
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts.
属性
CAS 编号 |
922528-75-4 |
|---|---|
分子式 |
C13H15NO2Si |
分子量 |
245.35 g/mol |
IUPAC 名称 |
trimethyl-[4-(4-nitrophenyl)but-3-en-1-ynyl]silane |
InChI |
InChI=1S/C13H15NO2Si/c1-17(2,3)11-5-4-6-12-7-9-13(10-8-12)14(15)16/h4,6-10H,1-3H3 |
InChI 键 |
CBDNGPFALRBGNJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


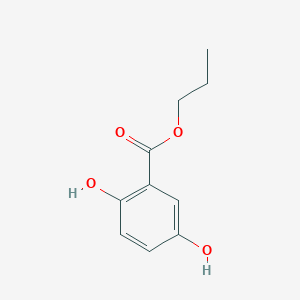
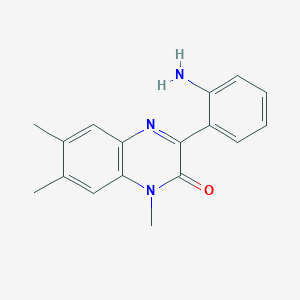
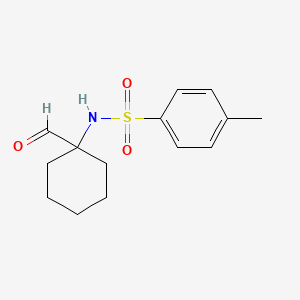
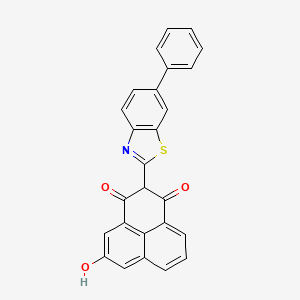
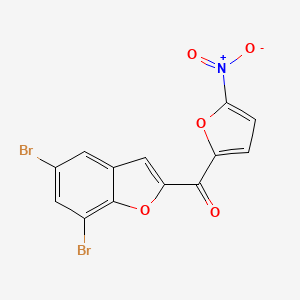
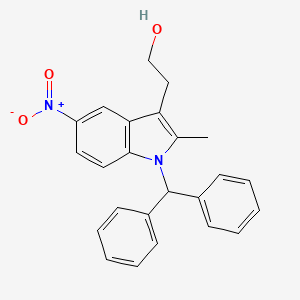
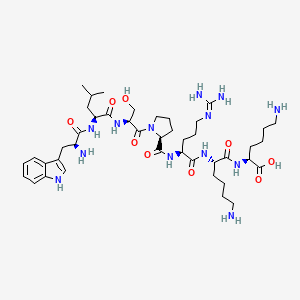
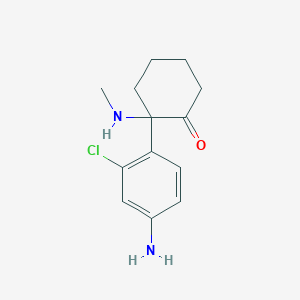
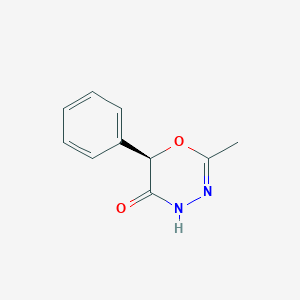
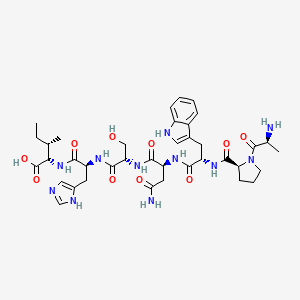
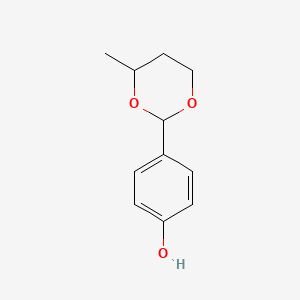

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
